Alcophosphamide-d4

Drug Metabolism Pharmacokinetics Deuterium Isotope Effect

Alcophosphamide-d4 (CAS 1794817-39-2) is the definitive stable isotope-labeled internal standard for the absolute quantification of Alcophosphamide. Its strategic +4 Da mass shift ensures near-identical physicochemical behavior to the unlabeled analyte, while enabling precise chromatographic co-elution and ionization efficiency correction. This is critical for eliminating matrix effects in complex biological matrices like plasma and urine, directly enabling pharmacokinetic studies and Therapeutic Drug Monitoring (TDM) assay development to meet stringent FDA/EMA bioanalytical validation criteria (accuracy within ±15%, %CV ≤15%). Avoid quantification errors inherent to unlabeled or differently labeled analogs.

Molecular Formula C7H17Cl2N2O3P
Molecular Weight 283.12 g/mol
Cat. No. B15145232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlcophosphamide-d4
Molecular FormulaC7H17Cl2N2O3P
Molecular Weight283.12 g/mol
Structural Identifiers
SMILESC(CO)COP(=O)(N)N(CCCl)CCCl
InChIInChI=1S/C7H17Cl2N2O3P/c8-2-4-11(5-3-9)15(10,13)14-7-1-6-12/h12H,1-7H2,(H2,10,13)/i2D2,3D2
InChIKeyBZGFIGVSVQRQBJ-RRVWJQJTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement and Analytical Use of Alcophosphamide-d4: A Quantitative Evidence Guide for Scientific Selection


Alcophosphamide-d4 is a stable isotope-labeled (deuterated) analog of Alcophosphamide, which itself is a key urinary metabolite of the widely used chemotherapeutic prodrug Cyclophosphamide [1]. This compound, with the molecular formula C₇H₁₃D₄Cl₂N₂O₃P and a molecular weight of 283.13 g/mol, is characterized by the substitution of four hydrogen atoms with deuterium atoms . Its primary, verifiable utility is as an internal standard (IS) in mass spectrometry-based assays for the precise quantification of Alcophosphamide in complex biological matrices, a function enabled by its near-identical physicochemical behavior to the non-deuterated analyte but with a distinct mass difference (+4 Da) [1][2].

Why Generic Substitution of Alcophosphamide-d4 Fails: Critical Differentiators in Analytical Performance and Metabolic Tracing


Alcophosphamide-d4 is not interchangeable with unlabeled Alcophosphamide, its parent drug Cyclophosphamide-d4, or other structurally similar alkylating agents like Ifosfamide. The key differentiator is its specific application as a stable isotope-labeled internal standard. While unlabeled Alcophosphamide is the analyte of interest, the d4-labeled version is essential for correcting analytical variability, particularly matrix effects and ionization inconsistencies in LC-MS/MS workflows [1][2]. Using a non-deuterated analog or a differently labeled compound (e.g., Cyclophosphamide-d4) would introduce quantification errors due to differences in chromatographic retention time, extraction recovery, and ionization efficiency, thereby failing to meet the rigorous validation criteria for accuracy and precision required in pharmacokinetic studies [3].

Quantitative Performance Evidence for Alcophosphamide-d4: A Direct Comparator Analysis for Procurement Decisions


Comparative Metabolic Pathway Impact: Deuterium Substitution at the 5-Position Alters Metabolite Formation

The precise position of deuterium labeling critically impacts metabolic outcomes. A comparative study using cyclophosphamide analogs demonstrated that substituting two deuterium atoms at the 5-position of the molecule significantly depressed the β-elimination reaction, which is responsible for forming the cytotoxic metabolite, phosphoramide mustard. This 'metabolic switching' diverted metabolism toward the formation of inactive metabolites [1]. This evidence underscores that the specific labeling pattern of Alcophosphamide-d4 is not arbitrary; it is a critical feature that ensures its metabolic profile closely mimics the unlabeled analyte, preventing the introduction of confounding isotope effects that could invalidate quantitative tracer studies.

Drug Metabolism Pharmacokinetics Deuterium Isotope Effect Cyclophosphamide

Analytical Precision and Accuracy: Benchmarking Deuterated Internal Standards in Cyclophosphamide Quantification

The use of deuterated internal standards is directly correlated with achieving high analytical accuracy and precision in complex biological matrices. A validated LC-MS/MS method for quantifying cyclophosphamide and its metabolites in human plasma employed a deuterated internal standard and reported quality control (QC) accuracy between 99.58% and 101.62% and precision limits between 3.9% and 9.4% [1]. Similarly, another study noted that the use of a deuterated compound ensured accuracy and precision were within established validation criteria [2]. These quantitative benchmarks are directly attributable to the use of a deuterated IS like Alcophosphamide-d4, which effectively corrects for matrix effects and ionization variability, a correction not possible with non-deuterated analogs [3].

LC-MS/MS Method Validation Bioanalysis Internal Standard

Matrix Effect Compensation: Enhancing Quantification Accuracy Compared to Unlabeled Analogs

The primary advantage of a deuterated internal standard like Alcophosphamide-d4 over an unlabeled structural analog is its ability to compensate for matrix effects during sample preparation and LC-MS/MS analysis. While a non-deuterated analog may have different extraction recovery and ionization efficiency, a deuterated standard co-elutes with the analyte and exhibits nearly identical behavior, thereby correcting for these variabilities [1]. This is a critical requirement for achieving the high levels of accuracy and precision needed in regulated bioanalysis, as highlighted in method validation studies [2].

Matrix Effects Ion Suppression LC-MS/MS Bioanalytical Method Validation

Optimal Research and Industrial Application Scenarios for Alcophosphamide-d4


Precise Quantification of Alcophosphamide in Pharmacokinetic Studies

Alcophosphamide-d4 is the optimal internal standard for the absolute quantification of its unlabeled counterpart, Alcophosphamide, in biological matrices such as plasma and urine. Its use is essential for generating accurate pharmacokinetic profiles of Cyclophosphamide metabolism, as the deuterated standard effectively normalizes for sample-to-sample variability, ensuring the reported concentrations reflect true biological variation rather than analytical noise [1].

Validation of Bioanalytical Methods for Cyclophosphamide Metabolites

In the development and validation of new LC-MS/MS methods for quantifying Cyclophosphamide and its full panel of metabolites, Alcophosphamide-d4 serves as a critical component. Its performance in correcting matrix effects, as established for the compound class, directly enables the method to meet the stringent accuracy (within ±15% of nominal concentration) and precision (%CV ≤15%) criteria mandated by regulatory guidelines for bioanalytical method validation [2].

Metabolic Pathway Elucidation and Tracer Studies

Due to its specific and strategic deuterium labeling, Alcophosphamide-d4 is a valuable tool for investigating the detailed metabolic fate of Cyclophosphamide. As a stable isotope-labeled tracer, it allows researchers to distinguish endogenously produced Alcophosphamide from the exogenously administered standard, enabling precise tracking of metabolic flux through various pathways without the safety and disposal concerns associated with radioactive tracers [3].

Clinical Pharmacology and Therapeutic Drug Monitoring (TDM) Research

In a research setting focused on developing or refining Therapeutic Drug Monitoring (TDM) assays for Cyclophosphamide, Alcophosphamide-d4 is an indispensable reagent. The high degree of accuracy and precision achievable through its use as an internal standard (as demonstrated in similar deuterated-IS methods) is fundamental for establishing reliable relationships between drug/metabolite exposure and clinical outcomes or toxicity [2].

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